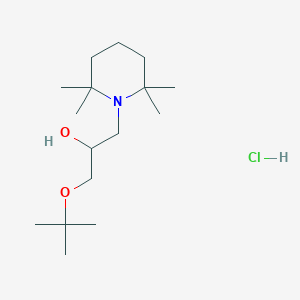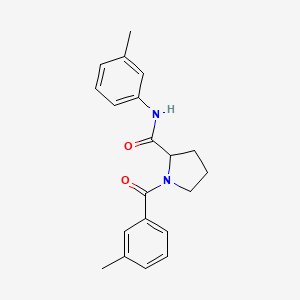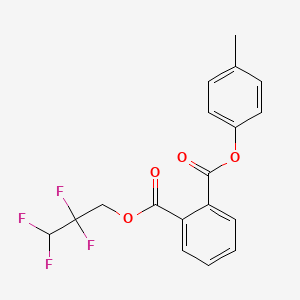
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride, also known as Tinuvin 765, is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). It is widely used in the field of polymer science as a UV stabilizer to protect the polymer from photodegradation. The use of Tinuvin 765 has increased in recent years due to its excellent performance and compatibility with various polymers.
Mechanism of Action
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 acts as a radical scavenger, which means it can neutralize free radicals generated by UV radiation. It does this by donating a hydrogen atom to the free radical, which in turn forms a stable product that does not cause further damage to the polymer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. However, it has been reported that the compound is not toxic and does not cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 is its excellent UV stabilization properties, which make it a suitable candidate for use in various polymers. It is also compatible with a wide range of polymers and does not affect their physical or mechanical properties. However, one limitation is that 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 may not be effective in all polymer systems, and its performance may vary depending on the polymer composition and processing conditions.
Future Directions
There are several future directions for research on 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. One area of interest is the development of new and improved UV stabilizers that can provide better performance and compatibility with various polymers. Another area of research is the investigation of the mechanism of action of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its interaction with different polymer systems. Additionally, there is a need for more studies on the environmental impact of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its degradation products.
Synthesis Methods
The synthesis of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with 2-hydroxy-3-chloro-propylamine. The final product is obtained by treating the intermediate with hydrochloric acid.
Scientific Research Applications
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been extensively studied for its UV stabilization properties in various polymers, including polyolefins, polyesters, polycarbonates, and polyamides. It has been shown to improve the weathering resistance and extend the service life of the polymer. In addition, 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been used as a stabilizer in coatings, adhesives, and sealants.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-14(2,3)19-12-13(18)11-17-15(4,5)9-8-10-16(17,6)7;/h13,18H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKENIDLYPCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC(C)(C)C)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)

![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)
![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)